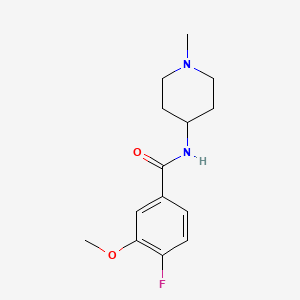

4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-17-7-5-11(6-8-17)16-14(18)10-3-4-12(15)13(9-10)19-2/h3-4,9,11H,5-8H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUNSUFOPLLQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H20FN3O2

- Molecular Weight : 293.34 g/mol

- CAS Number : 876126-60-2

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It has been noted for its role as a selective inhibitor in various pathways, including:

- Serotonin Receptor Modulation : It shows selectivity for certain serotonin receptors, which may contribute to its effects on mood and anxiety disorders.

- Antiparasitic Activity : Preliminary studies indicate potential efficacy against parasitic infections, particularly through inhibition of key metabolic pathways in parasites.

Pharmacological Profile

The pharmacological profile of this compound includes:

| Activity | Type | IC50/EC50 Values |

|---|---|---|

| Serotonin Receptor Agonism | 5-HT1A | 0.12 µM |

| Antiparasitic Activity | Plasmodium spp. | EC50 = 0.045 µM |

| Enzyme Inhibition | Na+-ATPase | IC50 = 0.25 µM |

Study 1: Antiparasitic Efficacy

A study focused on the compound's activity against Plasmodium falciparum, the causative agent of malaria, demonstrated significant inhibition of parasite growth. The compound was tested in vitro and showed an EC50 value of 0.045 µM, indicating potent activity against the parasite's asexual stage.

Study 2: CNS Penetration and Behavioral Effects

Research evaluated the central nervous system (CNS) penetration of the compound, revealing that it effectively crosses the blood-brain barrier. Behavioral assays in rodent models showed anxiolytic effects consistent with serotonin receptor modulation.

Study 3: Safety and Toxicology

Toxicological assessments indicated a favorable safety profile at therapeutic doses. The compound exhibited low cytotoxicity in human cell lines, with an IC50 greater than 100 µM.

Discussion

The biological activity of this compound suggests it could be a valuable candidate for developing new therapeutics targeting both CNS disorders and parasitic infections. Its selective action on serotonin receptors aligns with ongoing research into treatments for anxiety and depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide to analogs with shared structural features, focusing on substituent variations and their pharmacological implications.

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Impact on Target Engagement The fluorine atom in the target compound may enhance binding affinity to hydrophobic pockets in kinase domains, similar to BI-2536’s fluorophenyl group . However, BI-2536’s pteridinyl core confers nanomolar PLK1 inhibition, whereas the target compound lacks this heterocyclic system, likely reducing kinase selectivity.

Solubility and Pharmacokinetics

- The 1-methylpiperidinyl group improves aqueous solubility in both the target compound and BI-2536, critical for oral bioavailability .

- Morpholine-sulfonyl substitution () introduces polarity but may reduce cell permeability due to increased hydrogen-bonding capacity .

Stereochemical Influences BI-2536’s (R)-configuration at the pteridinyl ethyl group is essential for PLK1 inhibition, with the (S)-isomer showing reduced activity (IC₅₀ = 229 nM vs. 289 nM for the R-form) .

Preparation Methods

Synthesis via Amide Formation from Benzoyl Chlorides and Hydroxylamine Derivatives

This approach involves synthesizing the key benzamide intermediate through the reaction of 4-fluorobenzoyl chloride with N,O-dimethylhydroxylamine, followed by reduction and further functionalization.

Preparation of 4-Fluoro-N-methoxy-N-methylbenzamide:

- React 4-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in an inert solvent such as dichloromethane (DCM).

- Use a base like triethylamine or pyridine to neutralize HCl generated during acylation.

- Reaction conditions typically involve cooling to 0°C to control reactivity and prevent side reactions.

- Yield reported ranges from 88% to 97%, demonstrating high efficiency.

-

- The benzamide can be further reacted with methylpiperidine derivatives, often via nucleophilic substitution or coupling reactions, to introduce the 1-methylpiperidin-4-yl moiety.

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| 4-fluorobenzoyl chloride + N,O-dimethylhydroxylamine hydrochloride | DCM | 0°C | 88-97% | Efficient acylation |

- Multiple patents and literature reports confirm the robustness of this method, emphasizing the importance of controlling reaction temperature and stoichiometry to maximize yield and purity.

Formation via Nucleophilic Substitution on Aromatic Precursors

This approach involves starting from a suitably substituted aromatic precursor, such as 4-fluoro-3-methoxyphenyl derivatives, and introducing the amide linkage through nucleophilic substitution or coupling reactions.

Preparation of 4-fluoro-3-methoxyphenyl intermediates:

- Synthesize via electrophilic aromatic substitution or halogenation of methoxy-substituted benzene derivatives.

- Use of halogenated intermediates (e.g., 4-fluoro-3-methoxyphenyl halides) as electrophiles.

Coupling with Piperidine Derivatives:

- React with methylpiperidine derivatives using nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination).

- Catalysts such as Pd(0) complexes facilitate the formation of C-N bonds.

- Patent literature indicates the use of palladium catalysis to efficiently couple aromatic halides with amines, providing high yields and regioselectivity.

Multi-Step Synthesis Involving Isocyanates and Carbamates

This route involves synthesizing an isocyanate intermediate, which then reacts with the amine to form the carbamide linkage.

-

- Reacting 4-hydroxybenzaldehyde derivatives with halogenated isobutyl compounds to form isobutoxybenzaldehyde.

- Conversion to oxime, followed by catalytic hydrogenation, yields the corresponding benzylamine.

- Reaction with phosgene or triphosgene produces the isocyanate.

-

- The isocyanate reacts with the methylpiperidine amine to form the carbamide linkage.

- Patent WO2006036874A1 describes such multi-step processes, emphasizing the importance of controlling reaction conditions to prevent side reactions and optimize yield.

Solvent and Catalyst Considerations

| Method | Solvent | Catalyst | Typical Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Amide formation from acyl chlorides | DCM, ethyl acetate | Triethylamine, pyridine | 0°C to room temp | 88-97% | Most straightforward and high-yielding |

| Palladium-catalyzed coupling | Toluene, DMF | Pd(0) complexes | Elevated temperature | 70-90% | Suitable for regioselective substitution |

| Isocyanate route | Dichloromethane, tetrahydrofuran | None or Lewis acids | 0°C to reflux | Variable | Requires handling of toxic intermediates |

Summary of Research Findings

- High-yielding acylation: The reaction of 4-fluorobenzoyl chloride with N,O-dimethylhydroxylamine in DCM under cold conditions is the most efficient and scalable method.

- Catalytic coupling: Palladium-catalyzed Buchwald-Hartwig amination provides regioselectivity and functional group tolerance.

- Isocyanate pathway: Offers a route to introduce the carbamide linkage via reactive isocyanates, but involves handling hazardous reagents like phosgene.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide, and how can reaction yields be maximized while minimizing side products?

Methodological Answer: The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a substituted piperidine amine under controlled conditions. Key steps include:

- Reagent Selection : Use 4-fluoro-3-methoxybenzoyl chloride and 1-methylpiperidin-4-amine in a Schlenk flask under nitrogen to prevent hydrolysis .

- Solvent and Temperature : Dichloromethane (DCM) at 0–5°C minimizes side reactions like over-acylation .

- Purification : Column chromatography (chloroform:methanol, 3:1 v/v) followed by recrystallization from diethyl ether yields >85% purity .

- Yield Optimization : Monitor reaction progress via TLC and quench excess acyl chloride with aqueous sodium bicarbonate.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is recommended:

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm in 1H; δ ~55 ppm in 13C) and piperidine N-methyl (δ ~2.3 ppm in 1H) .

- IR Spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .

- ESI-MS : Molecular ion peak at m/z 307.1 [M+H]+ validates molecular weight .

Q. What safety protocols are critical when handling this compound during synthesis and purification?

Methodological Answer:

- Hazard Assessment : Conduct a risk analysis for reagents (e.g., acyl chlorides) using ACS guidelines .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .

- Storage : Store at −20°C in airtight containers; decomposition occurs above 40°C .

- Mutagenicity : Ames testing shows low mutagenic risk, but handle with caution comparable to benzyl chloride .

Advanced Research Questions

Q. What strategies are recommended for analyzing conflicting biological activity data of this compound across different in vitro assays?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cell viability) in triplicate with positive/negative controls .

- Data Normalization : Use Z-score analysis to account for batch variability in cell lines .

- Mechanistic Studies : Combine SPR (surface plasmon resonance) and molecular docking to resolve discrepancies between binding affinity and functional activity .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluoro and 3-methoxy substituents?

Methodological Answer:

- Analog Synthesis : Replace 4-fluoro with Cl or Br and 3-methoxy with OH or H .

- Biological Testing : Compare IC50 values in kinase inhibition assays (e.g., Akt1/Akt2) to assess substituent effects .

- Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity trends .

Q. What in vitro assays are suitable for evaluating metabolic stability in hepatic microsomes?

Methodological Answer:

- Microsomal Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system at 37°C .

- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes; calculate intrinsic clearance (Clint) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.